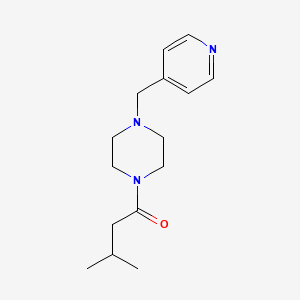

1-(3-methylbutanoyl)-4-(4-pyridinylmethyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-(3-methylbutanoyl)-4-(4-pyridinylmethyl)piperazine and related compounds involves chemoenzymatic methods and straightforward synthetic approaches, demonstrating the compound's accessibility for research and application purposes (Gil, Bosch, & Guerrero, 1997).

Molecular Structure Analysis

Detailed molecular structure analysis, including X-ray diffraction, provides insights into the compound's crystal and molecular structure, helping to understand its physical and chemical behavior. The structure of related compounds has been determined to facilitate further research and application (Özbey, Kendi, Göker, & Tunçbilek, 1998).

Chemical Reactions and Properties

The chemical reactions and properties of 1-(3-methylbutanoyl)-4-(4-pyridinylmethyl)piperazine are significant for its application in various fields. Studies have explored its potential as an antipsychotic agent, highlighting its importance in medicinal chemistry (Gil, Bosch, & Guerrero, 1997).

Physical Properties Analysis

The physical properties of 1-(3-methylbutanoyl)-4-(4-pyridinylmethyl)piperazine, including its crystal structure and molecular interactions, are essential for understanding its stability, solubility, and reactivity. The physical properties analysis provides a foundation for its application in various scientific and industrial fields (Özbey, Kendi, Göker, & Tunçbilek, 1998).

Chemical Properties Analysis

Investigating the chemical properties of 1-(3-methylbutanoyl)-4-(4-pyridinylmethyl)piperazine, including its reactivity with other compounds and potential for forming derivatives, is crucial for expanding its applications. Research into its chemical properties can lead to the development of new materials and pharmaceuticals (Gil, Bosch, & Guerrero, 1997).

Wissenschaftliche Forschungsanwendungen

Antagonist Activity in Neurological Research

- 5-HT2 Antagonist Activity : A study by Watanabe et al. (1992) synthesized derivatives with a piperidine group, testing for 5-HT2 and alpha 1 receptor antagonist activity. One compound showed potent 5-HT2 antagonist activity, indicating potential use in neurological research.

Antibacterial Applications

- Antibacterial Activity : Matsumoto & Minami (1975) researched derivatives of pyrido(2,3-d)pyrimidine, including piperazine derivatives. They found that certain compounds were more active against gram-negative bacteria, highlighting their potential as antibacterial agents.

Synthesis and Bioactivity in Medicinal Chemistry

Biofilm and MurB Inhibitors : A study by Mekky & Sanad (2020) synthesized novel compounds linked via a piperazine moiety, which showed significant antibacterial efficacy. These derivatives also exhibited potent biofilm inhibition activities, suggesting their application in combatting bacterial resistance.

Docking Studies and Synthesis in Drug Development : Balaraju, Kalyani & Laxminarayana (2019) conducted synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives, indicating their importance in medicinal chemistry.

Analgesic and Anti-Inflammatory Research

Analgesic and Anti-Inflammatory Activities : Research by Sondhi et al. (2007) synthesized pyrimidine derivatives, including bispyrimidine derivatives linked via piperazine. They demonstrated significant anti-inflammatory and analgesic activities.

Dopamine Receptor Antagonist in Psychopharmacology : A study by Chavez-Eng, Constanzer & Matuszewski (1997) developed an assay for a dopamine D4 receptor antagonist, highlighting its potential use in psychopharmacology and the treatment of disorders such as schizophrenia.

Eigenschaften

IUPAC Name |

3-methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-13(2)11-15(19)18-9-7-17(8-10-18)12-14-3-5-16-6-4-14/h3-6,13H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLLCFFASHZXAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCN(CC1)CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]butan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5556219.png)

![N-cyclohexyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5556235.png)

![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate](/img/structure/B5556242.png)

![rel-(3aS,6aS)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5556262.png)

![N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5556276.png)

![4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5556282.png)

![1-[(benzyloxy)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5556287.png)

![methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5556291.png)

![2-methyl-4-[3-({4-[(methylthio)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5556296.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5556315.png)